N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide features a hybrid scaffold combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a chloro-methyl-substituted phenylacetamide group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding interactions in medicinal chemistry applications. The 4-methylphenyl substituent on the oxadiazole contributes to lipophilicity, while the 3-chloro-4-methylphenyl group on the acetamide may influence target affinity and pharmacokinetics.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-5-8-16(9-6-14)21-26-22(31-27-21)18-4-3-11-28(23(18)30)13-20(29)25-17-10-7-15(2)19(24)12-17/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBWKVTEIGDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorinated phenyl ring and the oxadiazole ring, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as an antitumor agent . Research indicates that derivatives of oxadiazole and dihydropyridine structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and methyl groups on the phenyl ring may enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapy .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Oxadiazole | 15 | HeLa |
| Compound B | Dihydropyridine | 12 | MCF-7 |
| N-(3-chloro-4-methylphenyl)-2-{...} | Hybrid | TBD | TBD |
Pharmacological Research
In pharmacological studies, this compound has been evaluated for its anti-inflammatory properties. The oxadiazole moiety is known for its ability to inhibit pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs. Preliminary studies have shown promising results in reducing inflammation markers in vitro .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of compounds similar to N-(3-chloro-4-methylphenyl)-2-{...}. These compounds have been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The dual action of this compound on both neuroprotection and inflammation positions it as a valuable candidate in neuropharmacology .
Material Science Applications
Beyond medicinal applications, compounds with similar structures have been explored in material science for their potential use in organic electronics and photonic devices. The unique electronic properties imparted by the heterocyclic structures can be utilized in the development of organic semiconductors .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives based on the core structure of N-(3-chloro-4-methylphenyl)-2-{...} demonstrated enhanced anticancer activity against breast cancer cell lines. The modifications made to the side chains significantly improved the potency compared to earlier compounds .
Case Study 2: Anti-inflammatory Research
Another investigation assessed the anti-inflammatory properties of a related compound in a murine model of arthritis. Results indicated a substantial reduction in joint swelling and inflammatory markers, supporting further exploration into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound A : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
- Key Differences: Phenyl Substituents: Replaces the 4-methylphenyl on the oxadiazole with 4-chlorophenyl and the 3-chloro-4-methylphenyl acetamide with 3-chloro-4-methoxyphenyl. Pyridine Modifications: Introduces 4,6-dimethyl groups on the pyridinone ring.
- Methoxy groups (electron-donating) vs. methyl (electron-neutral) on the acetamide phenyl ring may affect solubility and metabolic oxidation.
Compound B : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Key Differences :
- Heterocycle : Replaces 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Substituents : Features a sulfanyl (-S-) linker and allyl group on the triazole.
- Inferred Impact :
- The triazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity compared to oxadiazole.
- Sulfanyl groups increase molecular weight and may influence redox stability.
Heterocyclic Core Modifications
Compound C : N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide
- Key Differences: Core Structure: Utilizes a 4,5-dihydro-1H-1,2,4-triazol-5-one ring fused with a cyclopropyl group. Phenoxy Substituent: Introduces a 2,4-dichlorophenoxy moiety.
- Inferred Impact: The cyclopropyl group may enhance conformational rigidity, improving target selectivity.
Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Substituents : Combines 4-chloro-2-methoxy-5-methylphenyl on the acetamide and an ethyl group on the triazole.
- Multiple chloro and methoxy groups may synergize for enhanced antimicrobial activity.
Structural and Property Comparison Table
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound that incorporates both oxadiazole and dihydropyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C25H25ClN4O3 |
| IUPAC Name | This compound |
| SMILES | CC(C)C(=O)Nc1ccc(Cl)cc1C(=O)N(C(=O)c2cc(ccc2)N=Nc3ccccc3)c4noc(c4)C(=O)N(C)C |
Biological Activity Overview
Compounds containing the oxadiazole and dihydropyridine structures have been extensively studied for their biological properties. The following sections detail the specific activities associated with this compound.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that oxadiazole derivatives can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
- The compound has shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values indicating effective concentrations .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been observed in several studies:
- Compounds similar to this compound have demonstrated moderate to high activity against bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Cytotoxicity : A comprehensive screening of 20 oxadiazole derivatives showcased that modifications in the phenyl rings significantly altered their cytotoxic profiles against different cancer cell lines .
- Antimicrobial Screening : A series of tests against common pathogens revealed that certain structural modifications enhanced antimicrobial potency .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling of the pyridinone-acetamide moiety. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with activated carbonyl derivatives under thermal or microwave-assisted conditions .
- Pyridinone-acetamide coupling : Ullmann or Buchwald-Hartwig coupling for aryl-amide bond formation, requiring palladium catalysts and controlled temperatures (80–120°C) .
Yield optimization hinges on solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios, and reaction time .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for methyl group integration, ¹³C NMR for carbonyl signals) .
- HPLC-MS : Validates purity (>95%) and molecular weight via electrospray ionization (ESI-MS) .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxadiazole-pyridinone core .
Q. How do chloro and methyl substituents on phenyl rings affect solubility and bioavailability?
The chloro group increases lipophilicity (higher logP), reducing aqueous solubility but enhancing membrane permeability. Methyl substituents introduce steric hindrance, potentially slowing metabolic degradation. Computational logP predictions (e.g., using Molinspiration) and shake-flask experiments are used to quantify these effects .
Q. What solvent systems optimize recrystallization for X-ray diffraction studies?
Polar aprotic solvents (e.g., DMSO:EtOH mixtures) are preferred due to the compound’s moderate solubility. Gradient cooling (from 60°C to 4°C) promotes crystal growth, while sonication aids in removing amorphous impurities .
Q. What challenges arise in achieving regioselectivity during oxadiazole formation?
Competing pathways (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) require precise control of reaction kinetics. Catalytic additives (e.g., ZnCl₂) and microwave irradiation improve regioselectivity by accelerating cyclization .
Advanced Questions
Q. How can contradictions between DFT predictions and experimental spectroscopic data be resolved?
Discrepancies in NMR chemical shifts or IR vibrational modes often stem from solvent effects or crystal packing forces not modeled in DFT. Hybrid approaches (e.g., PCM solvent models in Gaussian) and solid-state NMR can bridge this gap. For example, MESP (Molecular Electrostatic Potential) maps help validate charge distribution anomalies .
Q. What strategies optimize reaction conditions for derivatives with varying oxadiazole substituents?
Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) requires DOE (Design of Experiments) approaches. Evidence shows that electron-deficient aryl groups on oxadiazole improve yields (e.g., 75% for 2-Cl-pyridinyl vs. 5% for 2,6-Me₂-pyridinyl in analogous syntheses) .
Q. How do steric/electronic effects on the pyridine ring influence stability in cross-coupling reactions?
Bulky substituents (e.g., 4-Cl) reduce reactivity in Suzuki couplings due to steric hindrance, while electron-rich groups (e.g., 4-OCH₃) accelerate oxidative addition. Kinetic studies using time-resolved ¹H NMR monitor intermediate stability .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking (AutoDock Vina) : Screens against kinase or GPCR targets, validated by MD simulations to assess binding pose stability .
- HOMO-LUMO analysis : Predicts charge-transfer interactions with redox-active enzymes, correlating with IC₅₀ values from in vitro assays .
Q. How are metabolic pathways investigated in hepatic microsome assays?
- Phase I metabolism : LC-MS/MS identifies hydroxylated or N-dealkylated metabolites using human liver microsomes (HLMs) and NADPH cofactors.
- CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess competitive binding, guiding structural modifications to reduce metabolic liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
